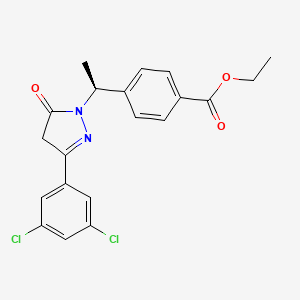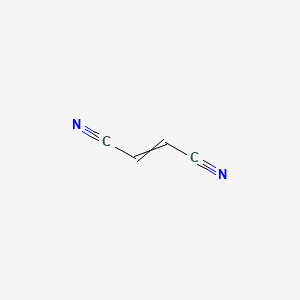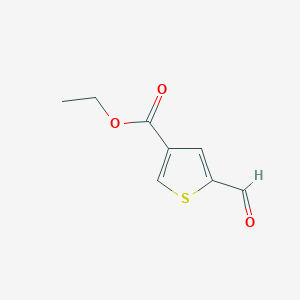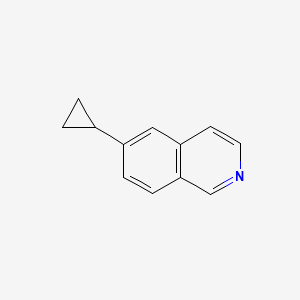
Ethyl 2-cyano-3-phenylbut-2-enoate
概述
描述
Ethyl 2-cyano-3-phenylbut-2-enoate is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It is an ester that is often used in the preparation of novel dyes, including carbazole-containing dyes and triphenylamine-based Y-shaped dyes . The compound is known for its unique structure, which includes a cyano group and a phenyl group attached to a butenoate ester.
准备方法
Ethyl 2-cyano-3-phenylbut-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Ethyl 2-cyano-3-phenylbut-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl 2-cyano-3-phenylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and novel dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of ethyl 2-cyano-3-phenyl-2-butenoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
相似化合物的比较
Ethyl 2-cyano-3-phenylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-methyl-2-butenoate: This compound has a methyl group instead of a phenyl group, which affects its reactivity and applications.
Ethyl 2-cyano-3-phenylcrotonate: This is another ester with a similar structure but different reactivity due to the position of the cyano group.
The uniqueness of ethyl 2-cyano-3-phenyl-2-butenoate lies in its combination of a cyano group, phenyl group, and butenoate ester, which provides a versatile platform for various chemical reactions and applications.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI 键 |
AJDOTEWSLNGINB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8808039.png)












![1H-Pyrrolo[2,3-B]pyridin-5-amine, 1-[tris(1-methylethyl)silyl]-](/img/structure/B8808114.png)
